molecular formula C11H19NO2S B2906467 N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide CAS No. 2034524-67-7

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide

Cat. No.: B2906467
CAS No.: 2034524-67-7
M. Wt: 229.34
InChI Key: MQJAMHPSMGGADA-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide: is a complex organic compound that features a cyclopropane carboxamide group linked to a tetrahydropyran ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioether linkage in N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the cyclopropane ring or the carboxamide group.

    Substitution: The tetrahydropyran ring can participate in substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified cyclopropane derivatives.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry: N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide is used as a building block in organic synthesis due to its reactive functional groups.

Biology: The compound may be used in the study of enzyme mechanisms, particularly those involving thioether and carboxamide functionalities.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide involves interactions with molecular targets such as enzymes or receptors. The thioether and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a carboxamide group, and a tetrahydropyran ring linked via a thioether. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-11(9-1-2-9)12-5-8-15-10-3-6-14-7-4-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJAMHPSMGGADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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